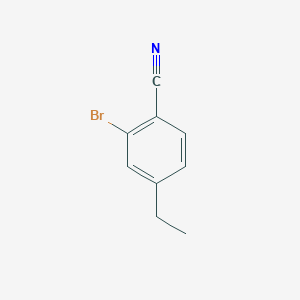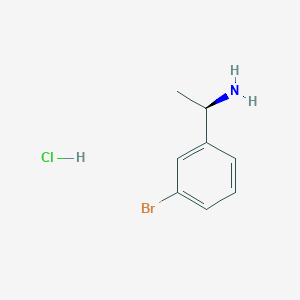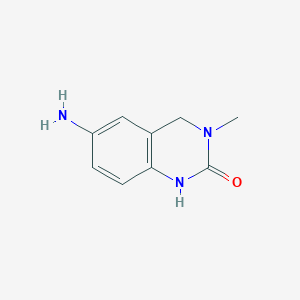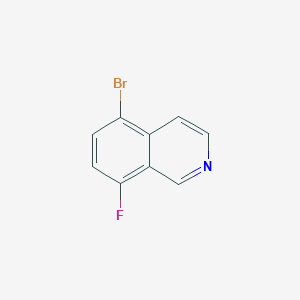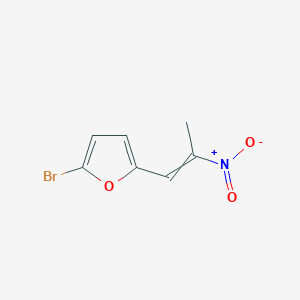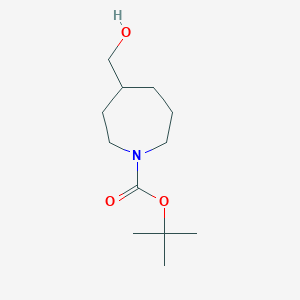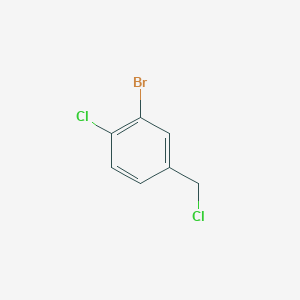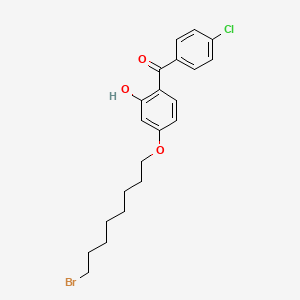![molecular formula C13H13F3IN3O2 B1375672 tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate CAS No. 1346447-34-4](/img/structure/B1375672.png)
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
説明
“tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate” is a chemical compound with the empirical formula C13H13F3IN3O2 and a molecular weight of 427.16 . It is a solid substance . This compound belongs to the class of organic compounds known as pyrrolopyridines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine ring substituted with iodine and trifluoromethyl groups . The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available resources.科学的研究の応用
Synthesis and Chemical Reactions
- Regioselectivity in Synthesis : Research demonstrates the synthesis of related compounds such as 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the importance of reaction media and regioselectivity in synthesizing trifluoromethylated heterocycles (Martins et al., 2012).
- Crystal Structures and Interactions : Studies on tert-butyl carbamate derivatives, including similar compounds, focus on their crystal structures and the interactions like hydrogen and halogen bonds, which are crucial for understanding the compound's properties (Baillargeon et al., 2017).
- Lithiation Reactions : Research on derivatives of pyridine, such as tert-butyl N-(pyridin-3-ylmethyl)carbamate, shows how lithiation reactions occur in these compounds, which is significant for further functionalization (Smith et al., 2013).
- Photoredox-Catalyzed Reactions : The compound has been used in photoredox-catalyzed amination reactions, providing pathways for the assembly of complex molecules like 3-aminochromones (Wang et al., 2022).
Applications in Material Science
- Molecular and Crystal Structure Analysis : Investigations on tert-butyl carbamate derivatives provide insights into their molecular orientation, dipole moments, and columnar stacking, which are crucial for material science applications (Baillargeon et al., 2014).
Pharmaceutical and Medicinal Chemistry
- Antimalarial Activity : A related compound, JPC-3210, which includes the tert-butyl and trifluoromethyl groups, was selected for malaria treatment due to its superior antimalarial activity and lower cytotoxicity, highlighting the potential of similar compounds in medicinal chemistry (Chavchich et al., 2016).
- Antibacterial Activity : Derivatives of tert-butyl carbamate, including similar compounds, have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's relevance in developing new antibacterial agents (Prasad, 2021).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction , which suggests that this compound might also be involved in similar reactions.
Mode of Action
It can be inferred from the suzuki–miyaura coupling reaction that the compound might participate in the formation of carbon-carbon bonds. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction in which similar compounds participate, is a key process in organic synthesis, leading to the formation of biaryl compounds. These compounds are prevalent in various biochemical pathways and have significant roles in medicinal chemistry.
Pharmacokinetics
The compound’s physical properties such as its molecular weight can influence its pharmacokinetic properties. For instance, compounds with a molecular weight below 500 are generally more likely to be orally bioavailable.
Result of Action
The formation of carbon-carbon bonds via the suzuki–miyaura coupling reaction can lead to the synthesis of various organic compounds, which can have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
tert-butyl N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3IN3O2/c1-12(2,3)22-11(21)20-9-6(13(14,15)16)4-18-10-8(9)7(17)5-19-10/h4-5H,1-3H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOQSWWQKSZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CNC2=NC=C1C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113034 | |
| Record name | Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-34-4 | |
| Record name | Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


